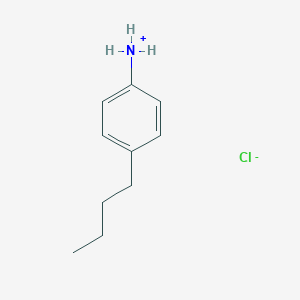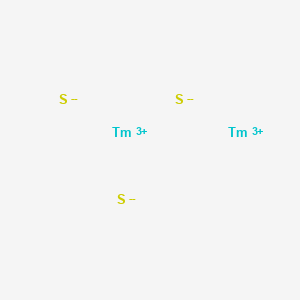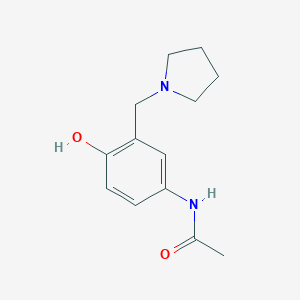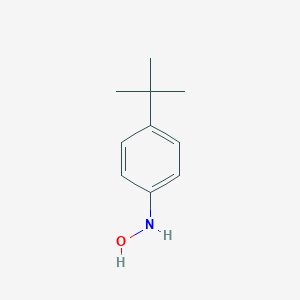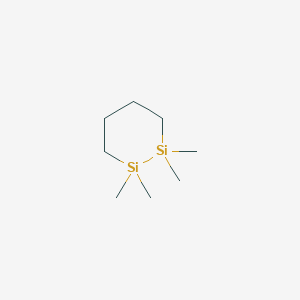
1,1,2,2-Tetramethyl-1,2-disilacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetramethyl-1,2-disilacyclohexane, also known as TMDCH, is a cyclic organosilicon compound with the molecular formula C8H20Si2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties. TMDCH is a highly strained molecule that exhibits a high degree of ring strain, which makes it a valuable tool for studying chemical reactions and mechanisms.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly reactive due to its strained ring structure, which makes it a valuable tool for studying reaction mechanisms and kinetics.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a safe compound to work with in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is its high reactivity, which makes it a valuable tool for studying chemical reactions and mechanisms. It is also relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly volatile and can be difficult to handle due to its low boiling point. It also requires careful handling due to its potential for explosive decomposition.
Orientations Futures
There are several potential future directions for research involving 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. One area of interest is the development of new synthetic methods for producing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and related compounds. Another area of interest is the use of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane as a building block for the synthesis of new materials with unique properties. Additionally, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane could be used as a ligand in the development of new organometallic catalysts for use in organic synthesis. Finally, further research is needed to fully understand the mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and its potential applications in chemical reactions and materials science.
Méthodes De Synthèse
There are several methods for synthesizing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane, but the most commonly used method involves the reaction of 1,3-dimethyl-1,3-disiloxane with lithium diisopropylamide (LDA) in the presence of a catalyst such as copper(I) chloride. This reaction produces 1,1,2,2-Tetramethyl-1,2-disilacyclohexane in high yield and purity.
Applications De Recherche Scientifique
1,1,2,2-Tetramethyl-1,2-disilacyclohexane has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is commonly used as a building block for the synthesis of more complex organosilicon compounds, such as dendrimers and polymers. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is also used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals.
Propriétés
Numéro CAS |
15003-83-5 |
|---|---|
Nom du produit |
1,1,2,2-Tetramethyl-1,2-disilacyclohexane |
Formule moléculaire |
C8H20Si2 |
Poids moléculaire |
172.41 g/mol |
Nom IUPAC |
1,1,2,2-tetramethyldisilinane |
InChI |
InChI=1S/C8H20Si2/c1-9(2)7-5-6-8-10(9,3)4/h5-8H2,1-4H3 |
Clé InChI |
KJMGETFPTJFIJX-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCCC[Si]1(C)C)C |
SMILES canonique |
C[Si]1(CCCC[Si]1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



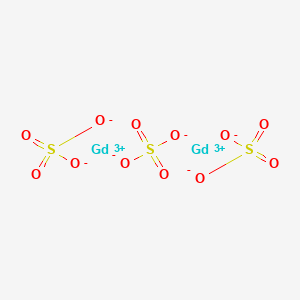
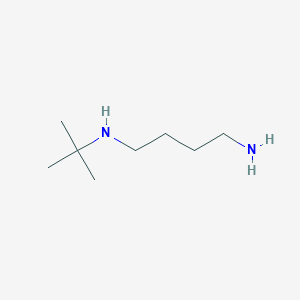
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
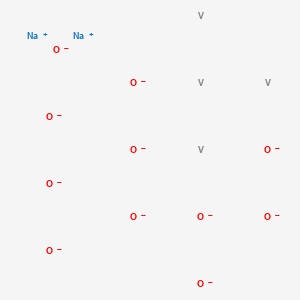
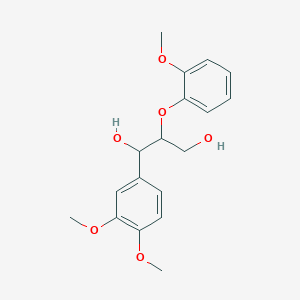
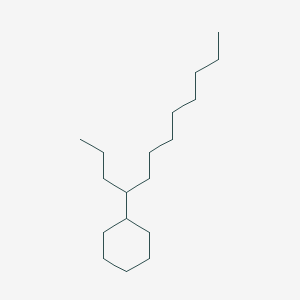
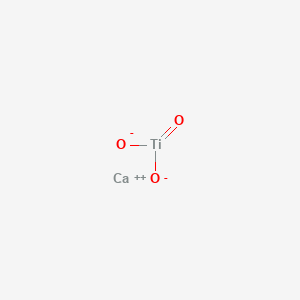
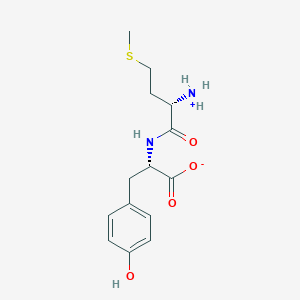
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
